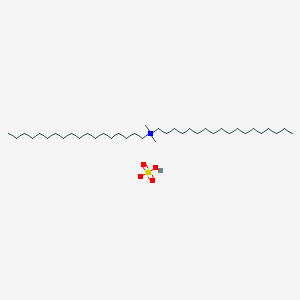

dimethyl(dioctadecyl)azanium;hydrogen sulfate

Cat. No. B057417

Key on ui cas rn:

123312-54-9

M. Wt: 648.1 g/mol

InChI Key: DYJCDOZDBMRUEB-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US05308363

Procedure details

Seventy-five (75) kilograms of isopropyl alcohol and 25 kilograms of deionized water were charged in a 50 gallon glass lined reactor. The reactor agitator (three armed retrieve curve impeller) was started at 100 RPM and full cooling (water at 8° to 10° C.) was applied to the reactor jacket. Eighteen (18) kilograms of 93 percent sulfuric acid (technical grade) were added slowly to the reactor, after which 30 kilograms of technical grade distearyl dimethyl ammonium methylsulfate (obtained from Zeeland Chemical Co., d Cambrex Company formerly Hexcel Company of Zeeland, Mich.) were charged in the reactor. The reactor loading port was closed and cooling water was applied to the reactor reflux condenser and the agitator speed adjusted to 150 RPM. The reactor was heated to approximately 840° C. using hot water supplied to the reactor jacket. The reaction was effected for 4 hours under a slight reflux after which cooling was applied to initiate the crystallization. The mixture was agitated for two hours under full cooling at 16° to 18° C. before transferring to a 70 gallon agitated Nutsche vacuum filter. The filtrate was drained and collected in a storage vessel for solvent recovery or disposal. The wet cake was reslurried with 100 kilograms of the second wash filtrate from the previous batch (containing an approximate 75:25 ratio of isopropanol and water) for 30 minutes, after which the filtrate (about 100 kilograms) was drained by vacuum filtration and collected in order to be used as the solvent system for the next synthesis batch. After additional reslurry washes were performed using wash filtrates from a previous batch, the wet cake was discharged from the filter and recrystallized from 100 kilograms of isopropanol In a 50 gallon glass lined reactor. This was performed by dissolving the materials under agitation at 600° C., cooling and recovering the wet dimethyl distearyl ammonium bisulfate cake by filtration. After vacuum drying, 22.27 kilograms (75.8 percent yield) of recrystallized distearyl dimethyl ammonium bisulfate were recovered. Analyticals: melting point (DSC) 91.4° C., H2O content 0.65 percent, bisulfate content (by titration) 14.65 percent.

[Compound]

Name

( 75 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

glass

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( 18 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

75.8%

Identifiers

|

REACTION_CXSMILES

|

C(O)(C)C.[S:5](=[O:9])(=[O:8])([OH:7])[OH:6].COS([O-])(=O)=O.[CH2:16]([N+:34]([CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54])([CH3:36])[CH3:35])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>O>[S:5](=[O:7])(=[O:6])([OH:9])[O-:8].[CH2:37]([N+:34]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])([CH3:36])[CH3:35])[CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54] |f:2.3,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

( 75 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

[Compound]

|

Name

|

glass

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

25 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

[Compound]

|

Name

|

( 18 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COS(=O)(=O)[O-].C(CCCCCCCCCCCCCCCCC)[N+](C)(C)CCCCCCCCCCCCCCCCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

840 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was agitated for two hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

) were charged in the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was closed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under a slight reflux after which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under full cooling at 16° to 18° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitated Nutsche vacuum

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected in a storage vessel for solvent recovery or disposal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an approximate 75:25 ratio of isopropanol and water) for 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after which the filtrate (about 100 kilograms) was drained by vacuum filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected in order

|

WASH

|

Type

|

WASH

|

|

Details

|

After additional reslurry washes were performed using wash filtrates from a previous batch

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from 100 kilograms of isopropanol In a 50 gallon glass

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving the materials under agitation at 600° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recovering the wet dimethyl distearyl ammonium bisulfate cake

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After vacuum drying

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S([O-])(O)(=O)=O.C(CCCCCCCCCCCCCCCCC)[N+](C)(C)CCCCCCCCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 22.27 kg | |

| YIELD: PERCENTYIELD | 75.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |